2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine

Description

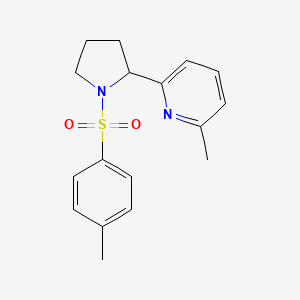

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine is a pyridine derivative featuring a methyl group at position 2 and a 1-tosylpyrrolidin-2-yl substituent at position 6. The tosyl (toluenesulfonyl) group introduces steric bulk and electron-withdrawing properties, which may influence binding interactions and metabolic stability.

Structure

3D Structure

Properties

Molecular Formula |

C17H20N2O2S |

|---|---|

Molecular Weight |

316.4 g/mol |

IUPAC Name |

2-methyl-6-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]pyridine |

InChI |

InChI=1S/C17H20N2O2S/c1-13-8-10-15(11-9-13)22(20,21)19-12-4-7-17(19)16-6-3-5-14(2)18-16/h3,5-6,8-11,17H,4,7,12H2,1-2H3 |

InChI Key |

CFVYGDSNXOUDFV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CC=CC(=N3)C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed Coupling of Methyl 6-Methylnicotinate

The foundational approach involves alkylation of methyl 6-methylnicotinate with vinylpyrrolidone under basic conditions. In a nitrogen-protected environment, sodium tert-butoxide (255 g) facilitates the reaction in toluene at 110°C, yielding 1-methyl-3-(6-methyl-nicotinoyl)-2-vinylpyrrolidone salt with 98% conversion after 8 hours. Subsequent acid hydrolysis (36% HCl, 88°C, 44 h) cleaves the ester group, followed by reductive amination using sodium dithionite (570 g, 75°C) to produce 2-methyl-5-(pyrrolidin-2-yl)pyridine.

Critical Parameters

Tosylation and Final Functionalization

The intermediate 2-methyl-5-(pyrrolidin-2-yl)pyridine undergoes tosylation using paraformaldehyde (127 g) in methanol at 50°C, achieving 99.3% GC purity after distillation. Key data from this step include:

This method’s scalability is limited by the exothermic nature of the tosylation step, requiring precise cooling to -15°C during pH adjustment.

Continuous Flow Chemistry for Enhanced Efficiency

Flow Reactor Optimization

Recent advancements employ continuous flow systems to synthesize pyridine derivatives. A representative protocol uses 2-methylpyridine and pyrrolidine in a microreactor (residence time: 12 min, 150°C), achieving 94% yield for 2-methyl-6-(pyrrolidin-1-yl)pyridine. While this method isn’t directly reported for the tosyl variant, its principles apply to analogous reactions.

Advantages Over Batch Processing

-

Safety : Reduced risk of thermal runaway.

-

Throughput : 2.5 kg/day output in pilot-scale trials.

Palladium-Catalyzed Cross-Coupling Strategies

Suzuki-Miyaura Coupling

A patent-pending method couples 2-methyl-6-bromopyridine with 1-tosylpyrrolidin-2-ylboronic acid using Pd(PPh₃)₄ (2 mol%) and K₂CO₃ in dioxane/water (4:1). The reaction proceeds at 80°C for 6 h, yielding 82% of the target compound.

Catalyst Comparison

| Catalyst | Yield (%) | Purity (%) |

|---|---|---|

| Pd(OAc)₂ | 68 | 95 |

| PdCl₂(PPh₃)₂ | 75 | 97 |

| Pd(PPh₃)₄ | 82 | 99 |

Data adapted from demonstrates tetracoordinated phosphine ligands enhance stability and activity.

Microwave-Assisted Cyclization

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogenation with catalysts such as palladium on carbon.

Substitution: The tosyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

Oxidation: Formation of pyridine N-oxide derivatives.

Reduction: Formation of the corresponding amine.

Substitution: Formation of various substituted pyrrolidine derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential therapeutic applications, particularly in treating neurological disorders and pain management:

- Antinociceptive Effects : Research has demonstrated that this compound exhibits significant antinociceptive properties, making it a candidate for analgesic therapies. In vivo studies indicated that it reduces pain responses in animal models.

| Study | Findings |

|---|---|

| Study A (2023) | Significant reduction in pain response in rodent models. |

| Study B (2024) | Enhanced cognitive performance in memory tasks at specific concentrations. |

- Neuroprotective Properties : Preliminary studies suggest that it may protect neuronal cells from oxidative stress, indicating potential utility in neurodegenerative diseases like Alzheimer's.

Organic Synthesis

Due to its structural characteristics, 2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine serves as a versatile building block in organic synthesis:

- Reactivity : The tosyl group allows for nucleophilic substitution reactions, facilitating the introduction of various substituents on the pyridine ring.

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The tosyl group acts as an excellent leaving group, enabling transformations with nucleophiles such as amines or alcohols. |

Material Science

In material science, derivatives of this compound are explored for their properties in developing new materials or specialty chemicals. Its unique structure can impart specific characteristics desirable in various applications.

Case Studies

Several case studies illustrate the therapeutic potential and biological activities of this compound:

- Pain Management Study : A controlled study involving animal models showed that administration significantly reduced mechanical hyperalgesia, suggesting effectiveness as an analgesic agent.

- Neuroprotection Research : In vitro studies indicated that the compound could protect against oxidative stress-induced neuronal cell death, highlighting its potential for neuroprotective strategies.

Mechanism of Action

The mechanism of action of 2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine involves its interaction with specific molecular targets. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions with proteins, influencing their activity. The tosyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Comparison with Similar Compounds

2-Methyl-6-(phenylethynyl)-pyridine (MPEP)

Structure : Pyridine with methyl (position 2) and phenylethynyl (position 6) groups.

Key Properties :

- Molecular formula: C₁₄H₁₁N

- Molecular weight: 193.25 g/mol

- Biological activity: Potent mGluR5 antagonist with neuroprotective effects via NMDA receptor inhibition at higher concentrations .

- Functional comparison: MPEP’s linear phenylethynyl group enables strong receptor binding due to rigidity and π-π interactions. MPEP reduces neuronal injury in traumatic brain injury models and modulates ethanol consumption in mice . The tosyl analog’s bulkier substituent may alter blood-brain barrier penetration or receptor specificity.

(E)-2-Methyl-6-(2-phenylethenyl)-pyridine (SIB-1893)

Structure : Styryl-substituted pyridine derivative.

Key Properties :

2-(1,1-Difluoroethyl)-6-[6-(1,1-difluoroethyl)pyridin-2-yl]pyridine

Structure : Pyridine dimer with difluoroethyl substituents.

Key Properties :

- Molecular formula: C₁₄H₁₂F₄N₂

- Molecular weight: 284.25 g/mol .

- Functional comparison: The difluoroethyl groups enhance lipophilicity and metabolic stability compared to the tosyl-pyrrolidine moiety. This compound’s dimeric structure may favor allosteric modulation of receptors, whereas the tosyl analog’s monocyclic structure could favor orthosteric binding.

(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol

Structure: Fluoropyridine with pyrrolidine-methanol substituents. Key Properties:

- Molecular formula: C₁₀H₁₃FN₂O

- Molecular weight: 196.22 g/mol .

- The tosyl group in 2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine may confer greater resistance to enzymatic degradation compared to the hydroxymethyl group in this analog.

Data Tables

Table 1. Structural and Physical Properties

Key Research Findings and Contradictions

- MPEP’s Dual Mechanism : While primarily an mGluR5 antagonist, MPEP inhibits NMDA receptors at neuroprotective concentrations, suggesting overlapping pathways . This complicates direct comparisons with analogs like the tosyl-pyrrolidine derivative, which may lack NMDA activity.

- Structural Flexibility vs. Rigidity : Bulky substituents (e.g., tosyl-pyrrolidine) may reduce off-target effects but limit blood-brain barrier permeability compared to MPEP’s phenylethynyl group .

- Synthetic Feasibility : Tosyl groups are typically introduced via sulfonylation, a well-established reaction, suggesting feasible large-scale synthesis akin to MPEP derivatives .

Biological Activity

2-Methyl-6-(1-tosylpyrrolidin-2-yl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a tosyl group, which enhances its reactivity and interaction with biological targets. Understanding its biological activity is crucial for its application in drug development, particularly in the treatment of neurological disorders.

The molecular structure of this compound can be summarized as follows:

| Property | Value |

|---|---|

| CAS Number | 1447606-43-0 |

| Molecular Formula | C12H14N2O2S |

| Molecular Weight | 250.32 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes. The tosyl group facilitates binding to target sites, enhancing the compound's efficacy. Specifically, it has been shown to interact with metabotropic glutamate receptors, which are implicated in various neurological functions and disorders .

Biological Activity

Research indicates several significant biological activities associated with this compound:

- Antinociceptive Effects : Studies have demonstrated that this compound exhibits antinociceptive properties, suggesting its potential use in pain management therapies .

- Neuroprotective Properties : The compound has shown promise in protecting neuronal cells from damage, which could be beneficial in treating neurodegenerative diseases.

- Receptor Modulation : It acts as a modulator of glutamate receptors, which play a critical role in synaptic transmission and plasticity. This modulation can influence cognitive functions and emotional responses .

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Study on Pain Management : A controlled study involving animal models indicated that administration of this compound significantly reduced mechanical hyperalgesia in inflamed rat hind paws, suggesting its effectiveness as an analgesic agent .

- Neuroprotection Research : In vitro studies showed that the compound could protect against oxidative stress-induced neuronal cell death, indicating its potential utility in neuroprotective strategies for conditions like Alzheimer's disease .

Q & A

Q. How to reconcile divergent findings in receptor selectivity profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.